molecular formula C13H21NO2S B5428394 4-butyl-N-isopropylbenzenesulfonamide

4-butyl-N-isopropylbenzenesulfonamide

Cat. No. B5428394
M. Wt: 255.38 g/mol
InChI Key: FAANSNJUXAIWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-butyl-N-isopropylbenzenesulfonamide” is a chemical compound with the molecular formula C13H21NO2S . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a sulfonamide group and butyl and isopropyl groups . The exact 3D structure can be viewed using specific software .

Mechanism of Action

While the specific mechanism of action for “4-butyl-N-isopropylbenzenesulfonamide” is not available, sulfonamides typically act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

While specific safety data for “4-butyl-N-isopropylbenzenesulfonamide” is not available, sulfonamides can cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

4-butyl-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-4-5-6-12-7-9-13(10-8-12)17(15,16)14-11(2)3/h7-11,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAANSNJUXAIWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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